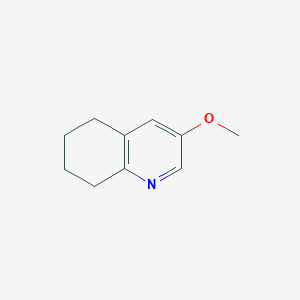
3-Methoxy-5,6,7,8-tetrahydroquinoline
Vue d'ensemble
Description
3-Methoxy-5,6,7,8-tetrahydroquinoline is an organic compound . It has a molecular formula of C10H13NO and a molecular weight of 163.219 g/mol .
Synthesis Analysis
The synthesis of 3-Methoxy-5,6,7,8-tetrahydroquinoline has been referenced in The Journal of Organic Chemistry . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities .Molecular Structure Analysis
The molecular structure of 3-Methoxy-5,6,7,8-tetrahydroquinoline can be represented by the SMILES string: COC1=CC2=C (CCCC2)N=C1 .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . In the literature, a number of established protocols have been reported for the synthesis of quinoline ring, which can be altered to produce a number of differently substituted quinolines .Applications De Recherche Scientifique
Tubulin-Polymerization Inhibitors
3-Methoxy-5,6,7,8-tetrahydroquinoline derivatives have been explored for their potential in inhibiting tubulin polymerization. For example, compounds containing the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety have shown promising results as tubulin-polymerization inhibitors, particularly targeting the colchicine site on tubulin. These compounds exhibit potent in vitro cytotoxic activity and significant potency against tubulin assembly, indicating their potential in cancer therapy (Wang et al., 2014).
Antifungal Activity
Tetrahydroquinoline derivatives demonstrate notable antifungal properties. For instance, compounds with a methoxy group, such as those in the tetrahydroquinoline class, have shown effectiveness against phytopathogenic fungi. These findings suggest their applicability in managing plant diseases and potentially contributing to agriculture and plant pathology (Gutiérrez et al., 2012).
Molecular Docking Studies
Tetrahydroquinolines, including those with methoxy groups, have been subject to molecular docking studies to evaluate their interaction with various proteins. These studies shed light on their potential therapeutic applications, particularly in targeting proteins related to cancer, inflammation, cholesterol ester transferases, and microbial proteins (Nair et al., 2014).
Fluorescent Labeling Reagents
Compounds derived from tetrahydroquinolines, such as 6-methoxy-4-quinolone, have been identified as stable fluorophores with strong fluorescence across a wide pH range. This characteristic makes them suitable for biomedical analysis and as fluorescent labeling reagents, indicating their applicability in biochemical and medical research (Hirano et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Quinoline and its derivatives have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders. This has resulted in the development of novel quinoline analogs with potent biological activity .
Propriétés
IUPAC Name |
3-methoxy-5,6,7,8-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-6-8-4-2-3-5-10(8)11-7-9/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGNNHBGVMLQJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456506 | |
| Record name | 3-methoxy-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
405174-69-8 | |
| Record name | 3-methoxy-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1624524.png)

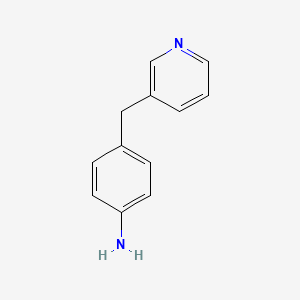
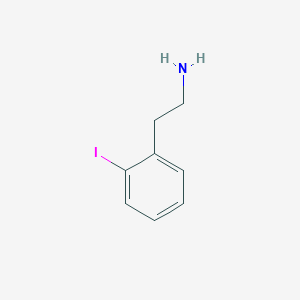
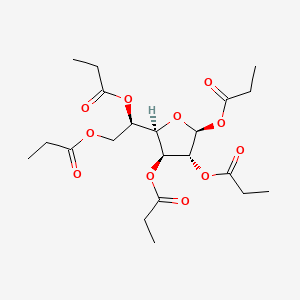
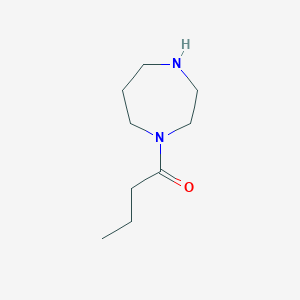
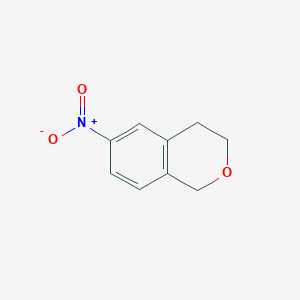
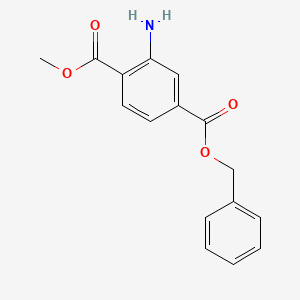
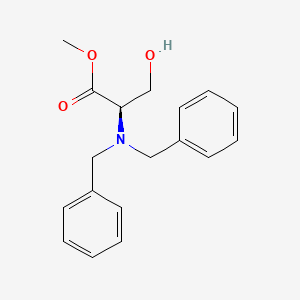
![3-Phenylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B1624540.png)

![N,N-Bis((R)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1624544.png)

